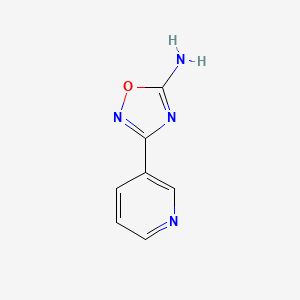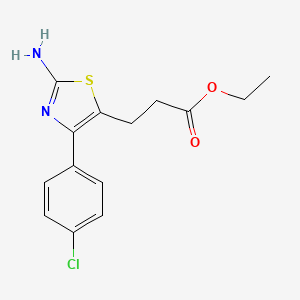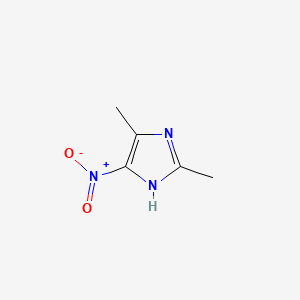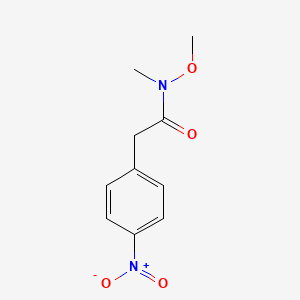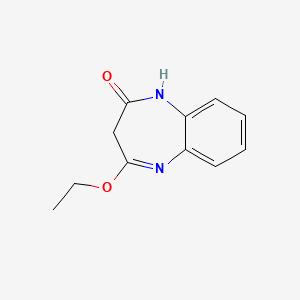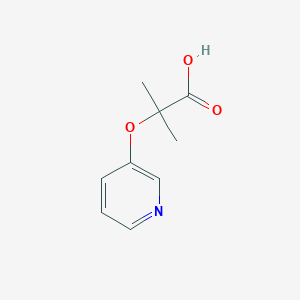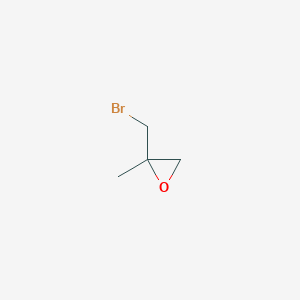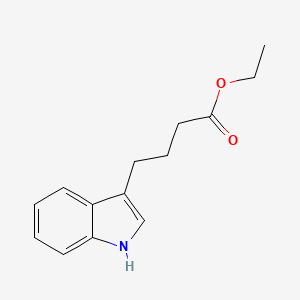
5-(Bromomethyl)-1-methyl-1H-imidazole
Overview
Description
5-(Bromomethyl)-1-methyl-1H-imidazole, also known as BMIM, is a chemical compound that belongs to the imidazole family. It is a white crystalline solid with a molecular formula of C5H6BrN2 and a molecular weight of 182.02 g/mol. BMIM is widely used in scientific research for its unique properties, including its ability to act as a reactive intermediate in organic synthesis and its potential as a therapeutic agent. In
Scientific Research Applications
5-(Bromomethyl)-1-methyl-1H-imidazole has been extensively used in scientific research for its unique properties. It is commonly used as a reactive intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds. This compound can also be used as a ligand in coordination chemistry, and as a catalyst in several reactions, including the Michael addition, aldol reaction, and Mannich reaction.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-imidazole is not fully understood, but it is believed to act as a reactive intermediate in several organic reactions. This compound can also interact with biological molecules, including proteins and nucleic acids, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5-(Bromomethyl)-1-methyl-1H-imidazole has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. This compound is also relatively inexpensive compared to other reagents used in organic synthesis. However, this compound has several limitations, including its potential toxicity and the need for careful handling. This compound should be handled in a fume hood and with appropriate personal protective equipment.
Future Directions
There are several future directions for 5-(Bromomethyl)-1-methyl-1H-imidazole research. One potential direction is the development of new synthetic methods for this compound and its derivatives. Another potential direction is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the use of this compound in the development of new materials, such as polymers and nanoparticles, is an area of active research.
Conclusion
In conclusion, this compound is a versatile compound with several unique properties that make it useful for scientific research. Its potential as a reactive intermediate in organic synthesis and as a therapeutic agent makes it an important compound for future research. The development of new synthetic methods for this compound and its derivatives, the investigation of its potential therapeutic effects, and the use of this compound in the development of new materials are all promising areas of future research.
properties
IUPAC Name |
5-(bromomethyl)-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-8-4-7-3-5(8)2-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJARKGNGBCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699466 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499770-71-7 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





